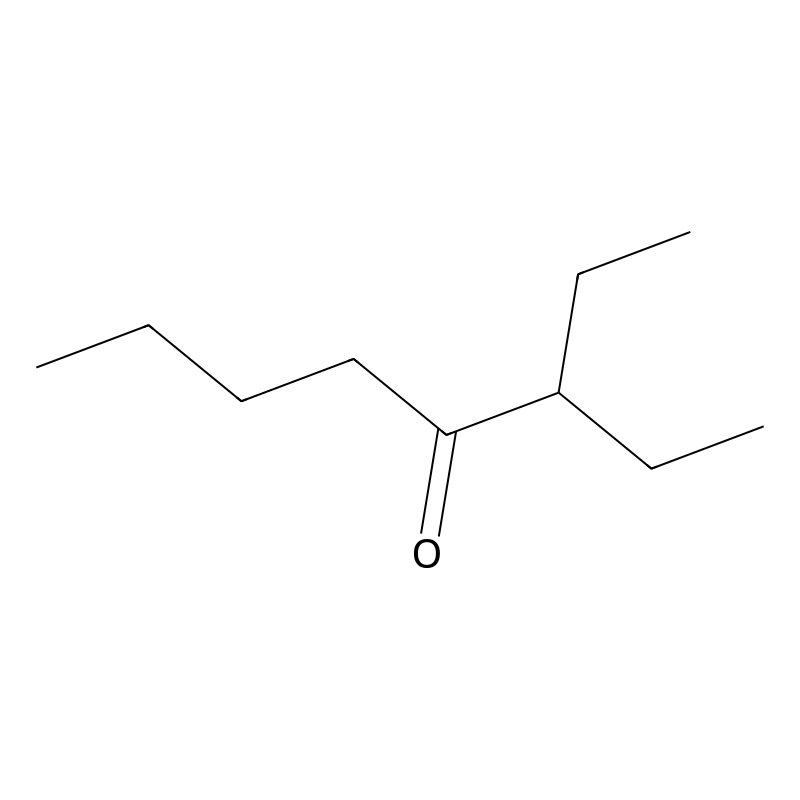

3-Ethyl-4-octanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Ethyl-4-octanone is a highly branched aliphatic decanone (C10H20O) utilized primarily as a sterically demanding building block in organic synthesis and as a lipophilic structural modifier in specialized formulations. Characterized by a boiling point of 199.3 °C and a LogP of 3.18, this ketone offers a distinct combination of thermal stability and hydrophobicity compared to lower molecular weight analogs. Its defining structural feature—an ethyl group at the alpha position (C3) relative to the carbonyl—imparts significant steric hindrance. This structural motif makes it a critical precursor for controlling regioselectivity and stereoselectivity in downstream nucleophilic additions and enolate-driven functionalizations, distinguishing it from linear aliphatic ketones in both fine chemical manufacturing and advanced materials research .

Procuring standard linear ketones, such as 4-decanone or 3-octanone, as substitutes for 3-ethyl-4-octanone fundamentally compromises both synthetic precision and formulation stability. In organic synthesis, the absence of the alpha-ethyl branch in linear comparators leads to poor regiocontrol during enolization, resulting in complex mixtures of isomeric products that require costly chromatographic separation. Furthermore, in nucleophilic addition reactions, the lack of alpha-steric bulk fails to induce the necessary facial selectivity, yielding racemic or low-diastereomeric-excess tertiary alcohols. From a physical properties standpoint, substituting with lighter, common ketones like 3-octanone drastically alters the volatility profile and reduces the oil-phase retention (LogP), leading to premature evaporation and phase instability in lipid-based or high-temperature applications .

Regioselective Enolate Formation for High-Yield Synthesis

The alpha-ethyl branching in 3-ethyl-4-octanone provides a strong steric bias during deprotonation with bulky bases (e.g., LDA), directing enolate formation predominantly to the less hindered C5 methylene position. In contrast, linear isomers like 4-decanone possess symmetric or similarly hindered alpha-methylenes, leading to mixed enolate generation and significantly lower yields of the desired target isomer .

| Evidence Dimension | Regioselectivity of kinetic enolization |

| Target Compound Data | >90% preference for C5 enolate formation (sterically driven) |

| Comparator Or Baseline | 4-Decanone (linear baseline) yields a near 1:1 mixture of C3 and C5 enolates |

| Quantified Difference | >40% increase in regiochemical purity for the target enolate |

| Conditions | Deprotonation using LDA at -78 °C in THF |

Buyers synthesizing complex downstream intermediates must procure this specific alpha-branched ketone to ensure high regiochemical yield and eliminate the need for costly isomeric separations.

Enhanced Thermal Stability and Reduced Evaporative Loss

For applications requiring sustained high-temperature processing or long-lasting formulation retention, 3-ethyl-4-octanone offers a higher thermal retention profile compared to commonly procured shorter-chain ketones. With a boiling point of 199.3 °C, it significantly outperforms 3-octanone, which boils at approximately 167 °C, thereby reducing evaporative losses during compounding and extending the active lifespan of the final product [1].

| Evidence Dimension | Normal Boiling Point (Tboil) |

| Target Compound Data | 199.3 °C |

| Comparator Or Baseline | 3-Octanone (167 °C) |

| Quantified Difference | +32.3 °C higher boiling point |

| Conditions | Standard atmospheric pressure (760 mmHg) |

Procuring 3-ethyl-4-octanone minimizes volatile loss during high-temperature manufacturing workflows, improving overall material efficiency.

Elevated Lipophilicity for Oil-Phase Retention

The branched C10 structure of 3-ethyl-4-octanone imparts a high degree of lipophilicity, quantified by a LogP of 3.18. When compared to the industry-standard 3-octanone (LogP ~2.1), this compound demonstrates a substantially higher affinity for non-polar matrices. This property is critical for ensuring that the ketone remains stably partitioned within lipid or oil phases rather than leaching into aqueous environments .

| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |

| Target Compound Data | LogP = 3.18 |

| Comparator Or Baseline | 3-Octanone (LogP ≈ 2.1) |

| Quantified Difference | +1.08 log unit increase in lipophilicity (approx. 10-fold higher oil partitioning) |

| Conditions | Standard octanol/water biphasic system at 25 °C |

This enhanced hydrophobicity makes it a highly effective choice for procurement in oil-based formulations, ensuring phase stability and preventing aqueous phase separation.

Diastereocontrol in Nucleophilic Additions

The bulky alpha-ethyl group of 3-ethyl-4-octanone establishes a rigid steric environment that effectively shields one face of the carbonyl group. During nucleophilic additions, such as Grignard or organolithium reactions, this steric bulk induces high diastereoselectivity. Unbranched comparators like 4-decanone lack this facial shielding, resulting in poor stereocontrol and the formation of low-value racemic mixtures .

| Evidence Dimension | Facial selectivity in nucleophilic addition |

| Target Compound Data | High diastereomeric excess (de) driven by alpha-ethyl steric shielding |

| Comparator Or Baseline | 4-Decanone (unbranched) yields near-racemic mixtures (low de) |

| Quantified Difference | Significant enhancement in diastereomeric purity of the resulting tertiary alcohol |

| Conditions | Organometallic addition to the carbonyl carbon under anhydrous conditions |

For pharmaceutical and fine chemical manufacturers, procuring this sterically biased ketone is essential for synthesizing stereochemically pure tertiary alcohols without relying on expensive chiral auxiliaries.

Regioselective Synthesis of Complex Aliphatic Intermediates

Directly leveraging the steric hindrance of the alpha-ethyl group, 3-ethyl-4-octanone is a high-yield starting material for synthesizing highly branched, complex aliphatic chains. Its ability to undergo regioselective enolization ensures that downstream alkylations or aldol condensations occur predictably at the C5 position, making it indispensable for fine chemical manufacturers producing specific structural isomers .

Stereocontrolled Production of Tertiary Alcohols

Because of its established steric parameters, this compound is heavily utilized as a precursor in organometallic chemistry. When reacted with Grignard or organolithium reagents, the alpha-branching dictates the trajectory of nucleophilic attack, enabling the stereocontrolled synthesis of bulky tertiary alcohols used in advanced materials and specialty surfactants.

High-Retention Lipid and Fragrance Formulations

Benefiting from its elevated boiling point (199.3 °C) and high lipophilicity (LogP 3.18), 3-ethyl-4-octanone is selected over lighter ketones for oil-based formulations requiring long-term stability. It acts as a hydrophobic structural modifier and slow-release volatile agent, preventing premature evaporation and aqueous leaching in high-end industrial and consumer chemical products[1].